

Application Notes and Protocols for Side Chain Modification of the Penam Structure

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Compound of Interest

Compound Name: Penam

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These application notes provide detailed protocols for the chemical and enzymatic modification of the **penam** structure, a core component of penicillin antibiotics. The focus is on the acylation of 6-aminopenicillanic acid (6-APA), the primary precursor for semi-synthetic penicillins.



Introduction

The **penam** structure, featuring a fused β -lactam and thiazolidine ring system, is the foundational scaffold of penicillin antibiotics.^[1] The biological activity and spectrum of these antibiotics are largely determined by the nature of the acylamino side chain at the C-6 position.^[1] Modification of this side chain is a critical strategy in drug development to enhance potency, broaden the spectrum of activity, improve stability, and overcome bacterial resistance mechanisms, such as degradation by β -lactamase enzymes.^[1]


This document outlines protocols for the synthesis of three key semi-synthetic penicillins: Ampicillin, Penicillin V, and Oxacillin, starting from 6-aminopenicillanic acid (6-APA). Both traditional chemical acylation and enzymatic synthesis methods are detailed, providing researchers with a comprehensive guide to these important transformations.

Data Presentation: Summary of Synthesized Penicillins

The following table summarizes the key quantitative data for the synthesis of Ampicillin, Penicillin V, and Oxacillin.

Product	Structure	Molecular Formula	Molecular Weight (g/mol)	Synthetic Method	Typical Yield (%)	Key Characterization Data
Ampicillin	 Ampicillin Structure	C ₁₆ H ₁₉ N ₃ O ₄ S	349.4	Chemical & Enzymatic	85-96%	MS (ESI+): m/z 350.1 [M+H] ⁺ 1H NMR (DMSO-d ₆): δ 1.41 (s, 3H), 1.53 (s, 3H), 4.14 (s, 1H), 4.95 (d, 1H), 5.39 (d, 1H), 5.46 (dd, 1H), 7.25-7.45 (m, 5H), 8.58 (d, 1H)
Penicillin V Potassium Salt	 Penicillin V Structure	C ₁₆ H ₁₇ KN ₂ O ₅ S	388.48	Chemical & Enzymatic	~90%	IR (KBr, cm ⁻¹): 3380 (N-H), 1770 (β-lactam C=O), 1680 (amide C=O), 1600, 1490 (aromatic C=C) ¹³ C NMR (D ₂ O): δ

25.8, 27.9,
43.5, 57.9,
66.8, 67.2,
72.1,
115.4,
122.9,
129.7,
157.1,
169.2,
172.5,
176.3

Oxacillin Sodium Salt	 Oxacillin Structure	<chem>C19H18N3NaO5S</chem>	423.42	Chemical	Not specified	IR (ATR, cm ⁻¹): 3300 (N- H), 1765 (β-lactam C=O), 1660 (amide C=O), 1600, 1490 (aromatic C=C) ¹³ C NMR (DMSO- d ₆): δ 10.9, 27.2, 30.8, 59.8, 64.9, 67.1, 72.5, 96.1, 125.9, 128.5, 129.3, 131.2, 158.9, 160.8, 163.5,
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169.1,
173.8

Experimental Protocols

Protocol 1: Chemical Synthesis of Ampicillin

This protocol describes the acylation of 6-APA with D-(-)- α -phenylglycine methyl ester hydrochloride.

Materials:

- 6-Aminopenicillanic acid (6-APA)
- D-(-)- α -phenylglycine methyl ester hydrochloride
- Triethylamine (TEA)
- Acetone
- Dichloromethane (DCM)
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Suspend 6-APA (1 equivalent) in a mixture of water and acetone at 0-5 °C.
- Add triethylamine (2 equivalents) dropwise to the suspension to dissolve the 6-APA.
- In a separate flask, dissolve D-(-)- α -phenylglycine methyl ester hydrochloride (1.1 equivalents) in dichloromethane.

- Add the solution of the acyl chloride slowly to the 6-APA solution while maintaining the temperature at 0-5 °C and stirring vigorously.
- Monitor the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete, acidify the mixture with dilute HCl to pH 2.
- Extract the aqueous layer with dichloromethane to remove unreacted starting materials.
- Adjust the pH of the aqueous layer to 4.8 with sodium bicarbonate to precipitate the ampicillin.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield ampicillin.
- Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Enzymatic Synthesis of Ampicillin

This protocol utilizes immobilized Penicillin G Acylase (PGA) for a greener synthesis of ampicillin.

Materials:

- 6-Aminopenicillanic acid (6-APA)
- D-(-)-phenylglycine methyl ester (PGME)
- Immobilized Penicillin G Acylase (E. coli)
- Phosphate buffer (pH 6.5)
- Hydrochloric acid (2N)

Procedure:

- Prepare a reaction mixture in a temperature-controlled vessel containing 50 mL of phosphate buffer (pH 6.5).
- Add 6-APA to a final concentration of 100 mM and PGME to a final concentration of 300 mM.

- Add immobilized PGA (e.g., 15 U/100 µg of support).
- Maintain the reaction at 35°C with constant stirring (e.g., 200 rpm).
- Keep the pH constant at 6.5 by the controlled addition of 2N HCl.
- Monitor the formation of ampicillin by taking samples at specific time intervals and analyzing them by HPLC.
- Upon completion, separate the immobilized enzyme by filtration for reuse.
- Isolate ampicillin from the reaction mixture by adjusting the pH to its isoelectric point (pH 4.8) to induce precipitation.
- Filter the precipitated ampicillin, wash with cold water, and dry under vacuum. A yield of up to 96% of 6-APA conversion can be achieved.[\[2\]](#)

Protocol 3: Chemical Synthesis of Penicillin V Potassium Salt

This protocol details the acylation of 6-APA with phenoxyacetyl chloride.

Materials:

- 6-Aminopenicillanic acid (6-APA)
- Phenoxyacetyl chloride
- Sodium bicarbonate (NaHCO_3)
- Acetone
- Water
- Potassium acetate
- n-Butanol

Procedure:

- Dissolve 6-APA (1 equivalent) in a mixture of acetone and water at 0-5 °C.
- Add a solution of sodium bicarbonate (2.5 equivalents) in water to the 6-APA solution.
- Slowly add a solution of phenoxyacetyl chloride (1.1 equivalents) in acetone to the reaction mixture while maintaining the temperature below 10 °C.
- Stir the mixture for 1-2 hours at room temperature.
- Monitor the reaction by TLC.
- After completion, extract the mixture with an organic solvent (e.g., ethyl acetate) to remove impurities.
- Acidify the aqueous layer to pH 2-3 with dilute HCl.
- Extract the Penicillin V acid into an organic solvent like n-butanol.
- Add a solution of potassium acetate in n-butanol to the organic extract to precipitate the potassium salt of Penicillin V.
- Filter the precipitate, wash with acetone, and dry under vacuum.

Protocol 4: Chemical Synthesis of Oxacillin Sodium Salt

This protocol describes the synthesis of oxacillin by acylating 6-APA with 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride.

Materials:

- 6-Aminopenicillanic acid (6-APA)
- 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride
- Triethylamine (TEA)
- Anhydrous dichloromethane (DCM)

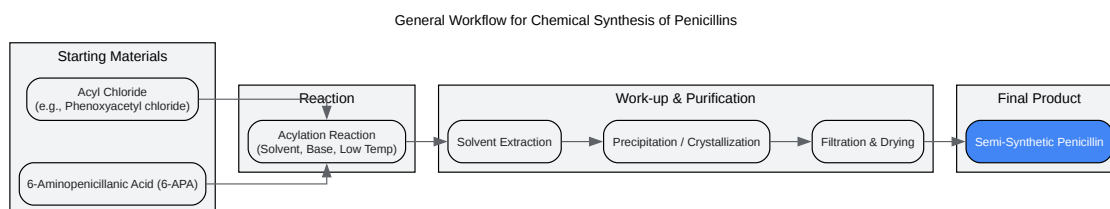
- Sodium 2-ethylhexanoate
- Diethyl ether

Procedure:

- Suspend 6-APA (1 equivalent) in anhydrous dichloromethane.
- Add triethylamine (1.1 equivalents) and stir until a clear solution is obtained.
- Cool the solution to 0-5 °C.
- In a separate flask, dissolve 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride (1 equivalent) in anhydrous dichloromethane.
- Add the acyl chloride solution dropwise to the 6-APA solution over 30 minutes, maintaining the temperature at 0-5 °C.
- Allow the reaction to stir at room temperature for 2-3 hours.
- Monitor the reaction by TLC.
- After completion, wash the reaction mixture with water.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Add a solution of sodium 2-ethylhexanoate in a suitable solvent (e.g., ethanol or isopropanol) to the filtrate to precipitate the sodium salt of oxacillin.
- Filter the precipitate, wash with diethyl ether, and dry under vacuum.

Visualizations

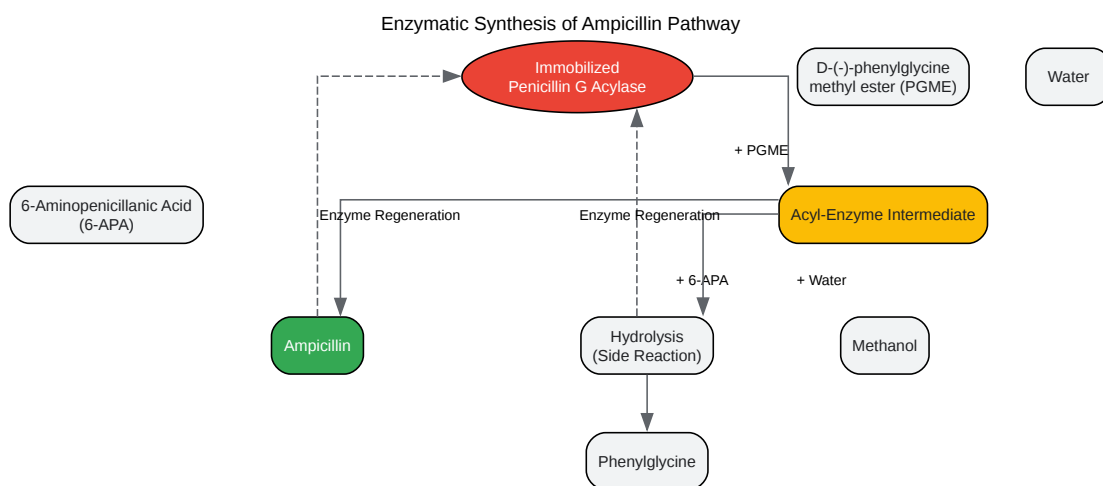
Experimental Workflow: Chemical Synthesis of Semi-Synthetic Penicillins

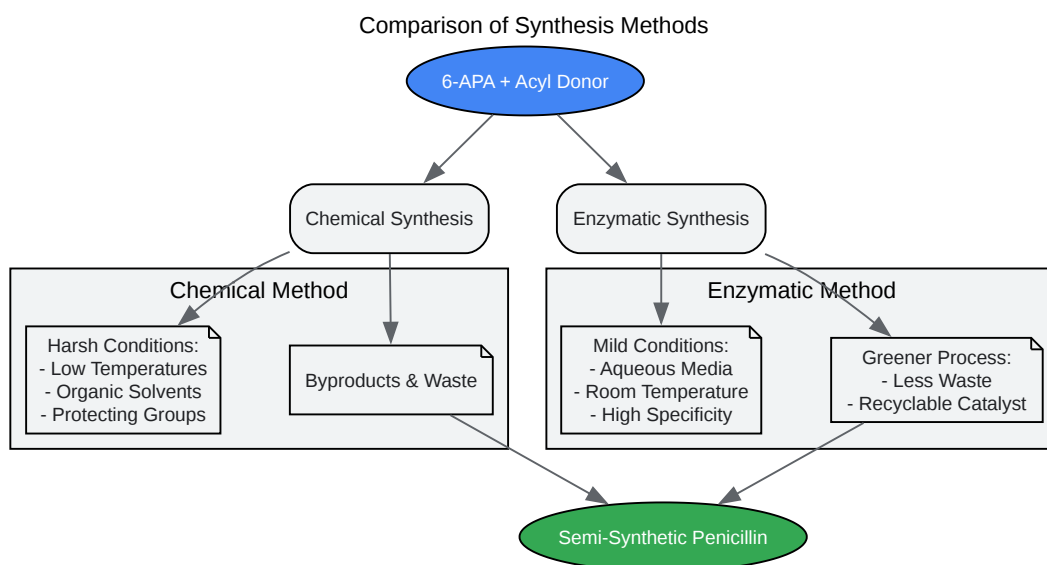


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Caption: General workflow for the chemical synthesis of semi-synthetic penicillins.

Signaling Pathway: Enzymatic Synthesis of Ampicillin





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